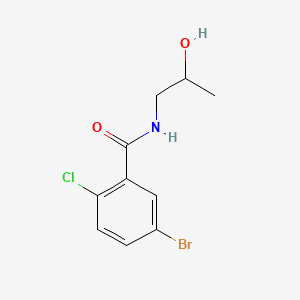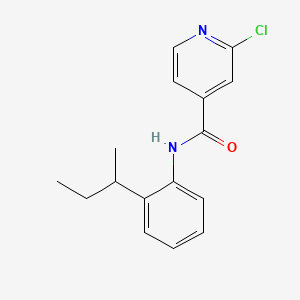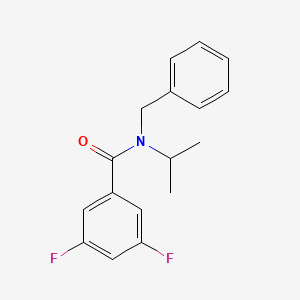
ELUGENT DETERGENT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ELUGENT DETERGENT is a useful research compound. Its molecular formula is C11H16ClNO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Solubilización y Purificación de Proteínas Unidas a Membranas El detergente Elugent es un detergente no iónico compuesto por una mezcla de alquil glucósidos {svg_1} {svg_2}. Es útil para la solubilización y purificación de proteínas unidas a membranas {svg_3} {svg_4}. Esto lo convierte en una herramienta esencial en el estudio de estas proteínas, que desempeñan funciones cruciales en varios procesos biológicos.
Alternativa de bajo costo para solubilizaciones a gran escala
El detergente Elugent es una alternativa relativamente barata al n-octil-β-D-glucopiranósido y al n-octil-β-D-maltosido en solubilizaciones a gran escala {svg_5} {svg_6}. Esto lo convierte en una opción rentable para la investigación y producción de proteínas a gran escala.
Cristalización de Proteínas
Los detergentes como Elugent se utilizan a menudo para controlar la cristalización de proteínas {svg_7}. Esto es importante en biología estructural, donde los cristales de proteínas se utilizan para la cristalografía de rayos X para determinar las estructuras tridimensionales de las proteínas.
Prevención de la Unión No Específica
En los procedimientos de purificación de afinidad y de inmunoanálisis, los detergentes se utilizan para evitar la unión no específica {svg_8}. Esto ayuda a aumentar la especificidad y la precisión de estas técnicas.
Lisis Celular
Los detergentes se utilizan para lisar células y liberar proteínas solubles {svg_9}. Este es un paso crucial en muchos protocolos de biología molecular, que permite a los investigadores estudiar las proteínas dentro de las células.
Aditivos en la Electroforesis
Los detergentes también se utilizan como aditivos en la electroforesis {svg_10}. Pueden ayudar a solubilizar proteínas o ácidos nucleicos, mejorando la resolución de la técnica.
Mecanismo De Acción
Target of Action
The primary targets of ELUGENT Detergent are membrane-bound proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell recognition.
Mode of Action
This compound interacts with its targets by solubilizing and stabilizing membrane proteins . This is achieved by disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer . The detergent efficiently maintains the native conformation and activity of membrane proteins, facilitating their purification, crystallization, and functional characterization .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving membrane proteins. By solubilizing these proteins, the detergent facilitates their extraction and study, enabling a better understanding of their structure and function .
Result of Action
The action of this compound results in the solubilization and stabilization of membrane-bound proteins . This allows for the extraction of these proteins in their native form, preserving their structure and function . This is particularly useful in research settings, where these proteins can be further studied and characterized .
Safety and Hazards
ELUGENT™ Detergent is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Análisis Bioquímico
Biochemical Properties
ELUGENT DETERGENT plays a crucial role in biochemical reactions, particularly in the solubilization and purification of membrane-bound proteins. It interacts with enzymes, proteins, and other biomolecules by disrupting hydrophobic interactions that are essential for the stability of biological membranes. This detergent is similar to n-octyl-β-D-glucopyranoside and TRITON X-100, which are also used for solubilizing membrane proteins. The amphipathic nature of this compound allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the solubilization of proteins and lipids into aqueous solutions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the integrity of cellular membranes, leading to cell lysis. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. By solubilizing membrane proteins, this compound can alter the localization and function of these proteins, impacting cellular processes such as signal transduction and metabolic pathways .
Molecular Mechanism
The mechanism of action of this compound involves its ability to disrupt hydrophobic interactions within biological membranes. At the molecular level, this compound binds to the hydrophobic regions of membrane proteins and lipids, solubilizing them into aqueous solutions. This binding interaction can lead to the inhibition or activation of enzymes, depending on the specific protein and its role in cellular processes. Additionally, this compound can influence gene expression by altering the localization and function of membrane-bound transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the detergent can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under various storage conditions, but its effectiveness can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in membrane integrity and protein solubilization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively solubilize membrane proteins without causing significant toxicity. At high doses, this compound can cause adverse effects, including cell lysis and toxicity. Threshold effects have been observed, where a certain concentration of this compound is required to achieve effective solubilization without causing harm to the cells .
Metabolic Pathways
This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering the solubilization and function of membrane-bound enzymes. The detergent’s ability to disrupt hydrophobic interactions can impact the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the detergent, affecting its activity and function. This compound can be localized to specific cellular compartments, where it exerts its effects on membrane proteins and lipids .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the activity and function of the detergent, as it interacts with membrane-bound proteins and lipids. This compound can be found in various cellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Elugent(TM) detergent involves the reaction of several starting materials to produce the final product. The pathway is designed to ensure high yield and purity of the product.", "Starting Materials": [ "2-methyl-1,3-propanediol", "ethylene oxide", "sodium hydroxide", "sulfuric acid", "water", "linear alkylbenzene sulfonic acid (LABSA)", "sodium carbonate", "sodium silicate", "sodium chloride", "fragrance" ], "Reaction": [ "Step 1: Ethylene oxide is reacted with 2-methyl-1,3-propanediol in the presence of sulfuric acid as a catalyst to produce a monoester.", "Step 2: The monoester is neutralized with sodium hydroxide to form a sodium salt.", "Step 3: The sodium salt is then reacted with LABSA in the presence of sodium carbonate to produce a mixture of alkyl ether sulfates.", "Step 4: Sodium silicate is added to the mixture to improve the detergent's performance.", "Step 5: The mixture is then dried and granulated to produce Elugent(TM) detergent.", "Step 6: Fragrance is added to the final product to enhance its scent.", "Step 7: The final product is packaged and ready for distribution." ] } | |
Número CAS |
132778-08-6 |
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











